USP Pharmacopeial Enantiomeric Purity Limit: Direct Quantitative Specification of the (S)-Enantiomer as the Mandatory Control Impurity
The USP monograph for Sitagliptin Phosphate sets an explicit acceptance criterion for the (S)-enantiomer impurity at NMT 0.5% of the total sitagliptin plus S-enantiomer peak area. This criterion is a direct quantitative comparator between the (R)-enantiomer (sitagliptin, relative retention time 1.0) and the (S)-enantiomer (relative retention time 0.9) under the prescribed chiral HPLC conditions [1].
| Evidence Dimension | Acceptance criterion for (S)-enantiomer content in sitagliptin phosphate API |
|---|---|
| Target Compound Data | NMT 0.5% of the (S)-enantiomer (relative retention time 0.9) |
| Comparator Or Baseline | (R)-enantiomer (sitagliptin phosphate, relative retention time 1.0) – serves as the main peak |
| Quantified Difference | The (S)-enantiomer must not exceed 0.5% of the total enantiomer peak area |
| Conditions | USP chromatographic system: Lux 5 µm Amylose-1 chiral column, UV 205 nm, mobile phase acetonitrile and phosphate buffer pH 2.0 (15:85), flow rate 1.0 mL/min, column temperature 30 °C |
Why This Matters
This quantitative regulatory limit establishes the (S)-enantiomer as an indispensable reference standard for any laboratory performing compendial release testing of sitagliptin phosphate API or finished dosage forms.
- [1] United States Pharmacopeia (USP) 2025. Sitagliptin Phosphate Monograph – Section 4.2 Enantiomeric Purity. https://trungtamthuoc.com/usp-en/sitagliptin-phosphate (accessed 2026-05-02). View Source
